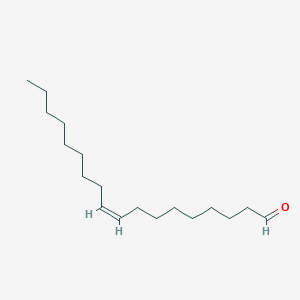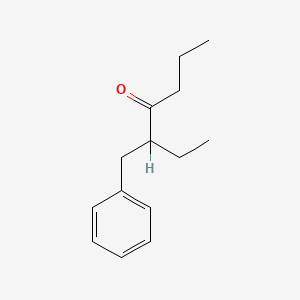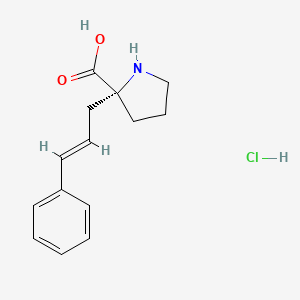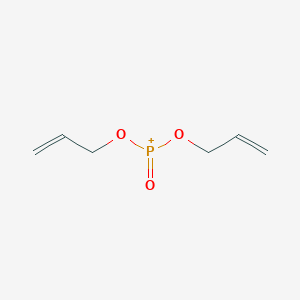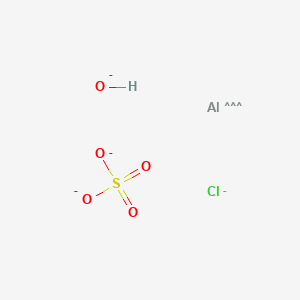
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
概要
説明
3-Bromo-5-chloro-2,6-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H8BrClO4 and a molecular weight of 295.51 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid typically involves the bromination and chlorination of 2,6-dimethoxybenzoic acid. The process can be summarized as follows:
Bromination: 2,6-Dimethoxybenzoic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position of the benzene ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Hydroxyl derivatives.
Coupling Products: Biaryl compounds.
科学的研究の応用
Chemistry: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and pharmaceuticals.
Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid depends on its specific application
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: It can intercalate into DNA, affecting transcription and replication processes.
類似化合物との比較
2,6-Dimethoxybenzoic Acid: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
3-Bromo-2,6-dimethoxybenzoic Acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
5-Chloro-2,6-dimethoxybenzoic Acid: Similar structure but lacks the bromine atom, influencing its chemical properties.
Uniqueness: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its analogs.
特性
IUPAC Name |
3-bromo-5-chloro-2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIBMJIPLSKRQL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426112 | |
| Record name | 3-bromo-5-chloro-2,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73219-92-8 | |
| Record name | 3-bromo-5-chloro-2,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1609411.png)




